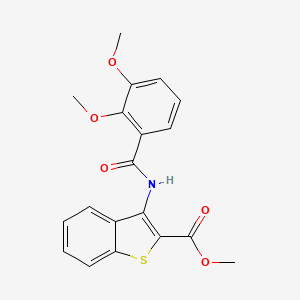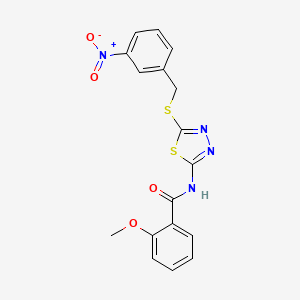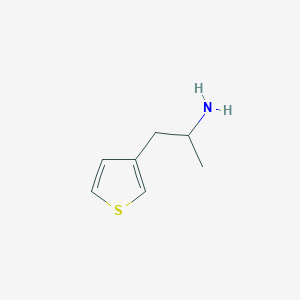
1-(噻吩-3-基)丙-2-胺
描述
1-(Thiophen-3-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. It is structurally similar to amphetamine, with the phenyl ring replaced by a thiophene ring.
科学研究应用
1-(Thiophen-3-yl)propan-2-amine has several scientific research applications:
作用机制
Target of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that 1-(Thiophen-3-yl)propan-2-amine may interact with a range of biological targets.
Mode of Action
It is suggested that like amphetamine and most of its analogues, thiopropamine most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Biochemical Pathways
For instance, if it exhibits anti-inflammatory properties, it may interact with pathways involved in inflammation, such as the NF-kB pathway .
Pharmacokinetics
It is known that thiopropamine, a similar compound, is rapidly absorbed following intraperitoneal injection, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration . It is also likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
生化分析
Biochemical Properties
1-(Thiophen-3-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme family, particularly CYP2C19, which is involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These interactions are crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications.
Metabolic Pathways
1-(Thiophen-3-yl)propan-2-amine is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme family, particularly CYP2C19, leading to the formation of active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These metabolites can further undergo biotransformation, resulting in the formation of inactive compounds such as 1-(thiophen-2-yl)-2-propan-2-one . The compound’s involvement in these metabolic pathways highlights its potential for therapeutic applications and its impact on metabolic health.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing one sulfur atom.
Alkylation: Thiophene undergoes alkylation to introduce a propylamine side chain at the 3-position. This can be achieved using reagents such as propylamine and a suitable catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure 1-(Thiophen-3-yl)propan-2-amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(Thiophen-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: N-alkylated or N-acylated derivatives.
相似化合物的比较
- Thiopropamine
- Methiopropamine
属性
IUPAC Name |
1-thiophen-3-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQDZAVAQTCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344776 | |
| Record name | 3-Thienoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149977-81-1 | |
| Record name | 3-Thienoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


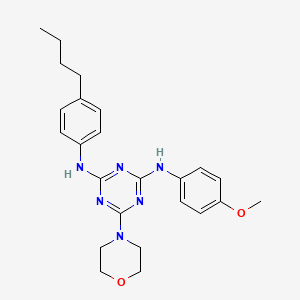
![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)
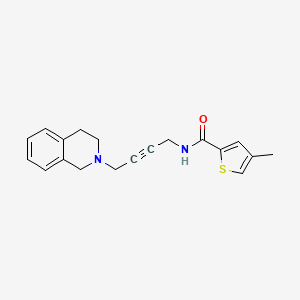
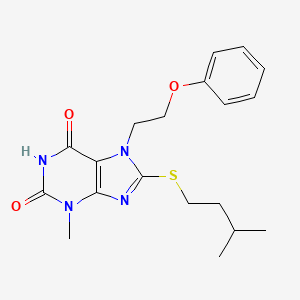
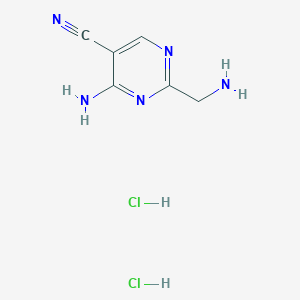
![(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2537633.png)
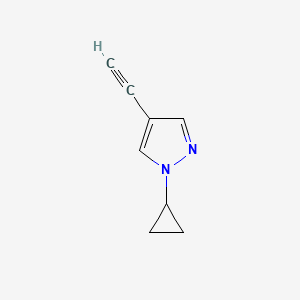
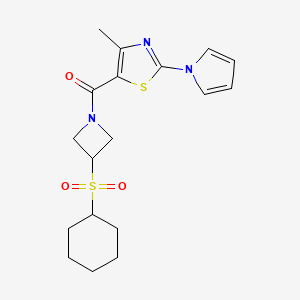
![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2537640.png)
